molecular formula C15H20Cl2N2O2 B024883 Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106094-83-1

Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B024883
CAS No.: 106094-83-1
M. Wt: 331.2 g/mol
InChI Key: YHWFDBWKAOPRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a naphthalene core with functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 7-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in developing new therapeutic agents, particularly in cancer treatment due to its alkylating properties.

    Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylating activity can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Melphalan: Another alkylating agent used in chemotherapy.

    Chlorambucil: A nitrogen mustard alkylating agent used to treat chronic lymphocytic leukemia and lymphomas.

Uniqueness

Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific naphthalene core structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents like melphalan and chlorambucil.

Properties

CAS No.

106094-83-1

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

2-amino-7-[bis(2-chloroethyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)13-2-1-11-3-4-15(18,14(20)21)10-12(11)9-13/h1-2,9H,3-8,10,18H2,(H,20,21)

InChI Key

YHWFDBWKAOPRRT-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl

Canonical SMILES

C1CC(CC2=C1C=CC(=C2)N(CCCl)CCCl)(C(=O)O)N

Synonyms

2-ABCATN
2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid
2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic hydrochloride
D,L-NAM

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.